N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of N-acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives, including structures analogous to N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzenesulfonamide, involves designing and synthesizing new compounds potentially for imaging brain diseases using positron emission tomography (PET) ligands. The report includes the crystal structure of a potent compound, highlighting its relevance in chemical synthesis and structural analysis (Gao et al., 2006).
Molecular Structure Analysis
Structural elucidation of similar compounds, such as 6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-2-ylsulfonamide, reveals details about inhibitor binding to human carbonic anhydrases, which is valuable for designing selective inhibitors for therapeutic targets. This analysis provides insight into the structural basis for the interaction between the compound and protein targets (Mader et al., 2011).
Chemical Reactions and Properties
Research into the synthesis of N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides showcases the chemical reactivity and potential therapeutic applications of these compounds, providing a basis for understanding the chemical reactions and properties of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzenesulfonamide derivatives (Abbasi et al., 2019).
Physical Properties Analysis
The crystal structure and physical properties of closely related compounds are explored, including the V-shape molecular geometry and hydrogen bonding interactions, which are crucial for understanding the physical characteristics of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzenesulfonamide (Kobkeatthawin et al., 2017).
Chemical Properties Analysis
The antimicrobial activity and chemical properties of tetrahydroquinoline compounds derived from 4-Aminobenzenesulfonamid, which share structural similarities with the compound of interest, demonstrate the relevance of these studies in understanding the chemical behavior and potential applications of such compounds (Kadhim & Khammas, 2014).
properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chlorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c1-12(21)20-10-4-5-13-11-14(8-9-16(13)20)19-24(22,23)17-7-3-2-6-15(17)18/h2-3,6-9,11,19H,4-5,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBVRDLDNLPPJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chlorobenzenesulfonamide |
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